N-(4-acetamidophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-3-8-15-21-17(22-18(26)23(15)9-11)27-10-16(25)20-14-6-4-13(5-7-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXEXORYTXOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrido[1,2-a][1,3,5]triazin core linked to an acetamidophenyl group through a sulfanyl bridge. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrido[1,2-a][1,3,5]triazin Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Acetamidophenyl Moiety : This is usually accomplished via acylation reactions using acetic anhydride or acetyl chloride.
- Attachment of the Sulfanyl Group : This is done through nucleophilic substitution reactions with thiols or disulfides.
Biological Activities
This compound exhibits a range of biological activities that are summarized below:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways, impacting gene expression and cellular responses.
Case Studies
Several studies have explored the biological effects of similar compounds with triazole or pyridine structures:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole exhibited broad-spectrum antimicrobial activity against Candida albicans and other pathogens. The structural similarity suggests potential for this compound in similar applications .
- Antioxidant Properties : Research on triazole derivatives indicated significant antioxidant capabilities comparable to standard antioxidants like ascorbic acid . This positions this compound as a candidate for further antioxidant studies.
- Cancer Research : Investigations into related compounds have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The potential for this compound to exhibit similar effects warrants further exploration.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving thiol-containing intermediates. For example, acetic anhydride-mediated acetylation under reflux conditions (e.g., 30–60 minutes at 100–120°C) is a standard step to introduce the acetamide group . Optimization can involve Design of Experiments (DoE) principles, such as varying temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) may enhance reproducibility and yield by controlling reaction parameters like residence time and mixing efficiency .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| X-ray Diffraction (XRD) | Crystal lattice parameters, torsion angles | Confirm molecular geometry and intermolecular interactions (e.g., H-bonding) | |
| NMR Spectroscopy | , , 2D-COSY | Assign protons/carbons, verify substituent positions | |
| High-Resolution Mass Spectrometry (HRMS) | m/z accuracy (≤5 ppm) | Validate molecular formula |
Q. How can purity and stability be assessed under laboratory storage conditions?
- Methodological Answer : Use HPLC-PDA (Photodiode Array Detector) with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) to quantify impurities. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can identify degradation products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Q. What structural features influence reactivity in downstream modifications?
- Methodological Answer : The pyridotriazinone core’s electron-deficient nature promotes electrophilic substitutions, while the sulfanyl group acts as a nucleophilic site. Steric hindrance from the 7-methyl group may slow reactions at the 4-oxo position. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What safety protocols are essential during synthesis?
- Methodological Answer : Use fume hoods for handling acetic anhydride (corrosive) and sulfanyl intermediates (potential irritants). Emergency measures include:
- Inhalation : Immediate removal to fresh air, followed by medical evaluation .
- Skin contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Validate findings using:
- Dose-response curves (IC/EC values across 3+ replicates).
- Orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Structural analogs : Compare activity with derivatives (e.g., chlorophenyl vs. methoxyphenyl groups) to isolate pharmacophore contributions .
Q. What computational strategies predict binding affinity to target proteins?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (NAMD/GROMACS) to assess binding modes and stability. For the pyridotriazinone moiety, prioritize docking grids around ATP-binding pockets (e.g., kinase targets). Validate predictions using mutagenesis studies (e.g., alanine scanning) .
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Methodological Answer : The compound’s planar structure and sulfanyl group may lead to polymorphism. Strategies include:
- Solvent screening : Use 5–10 solvents (e.g., ethanol, acetonitrile) in vapor diffusion setups.
- Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to induce nucleation .
Q. How to design pharmacological studies for target validation?
- Methodological Answer :
- In vitro : Use siRNA knockdown/CRISPR-Cas9 in disease-relevant cell lines (e.g., cancer, inflammation) to confirm target dependency.
- In vivo : Administer 10–50 mg/kg doses in xenograft models; monitor pharmacokinetics (C, t) via LC-MS/MS .
Q. What statistical models are suitable for optimizing synthetic yield?
- Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Design (CCD). Variables include temperature (X), catalyst concentration (X), and reaction time (X). Analyze interactions using ANOVA; validate optimized conditions with 3 independent runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
